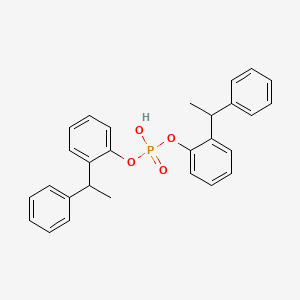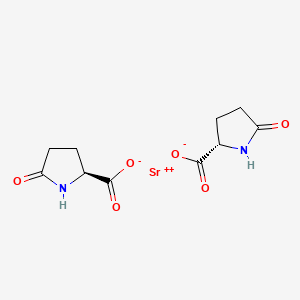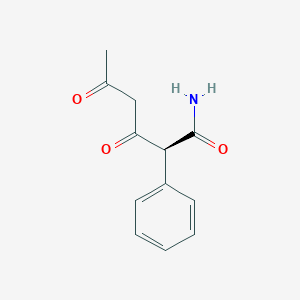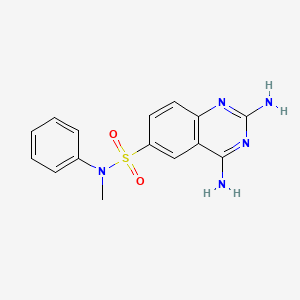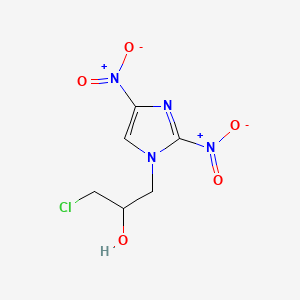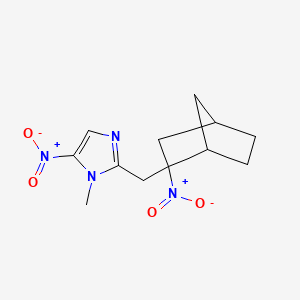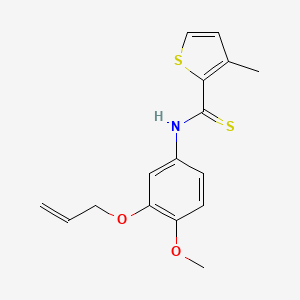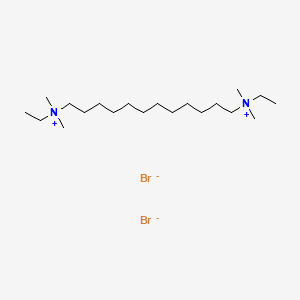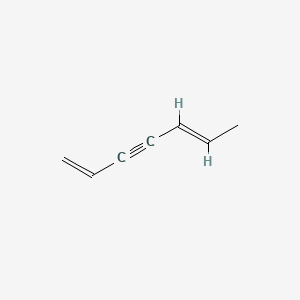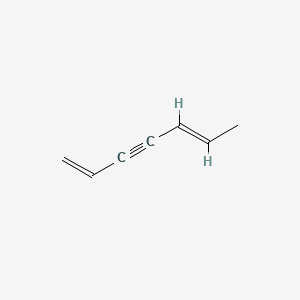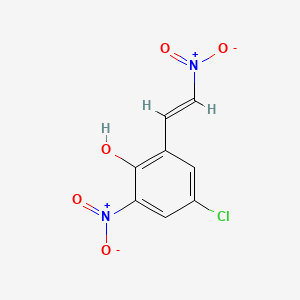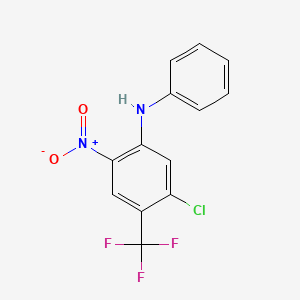
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine is a synthetic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a glycine moiety, which is further linked to L-prolyl and L-leucyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine typically involves the following steps:
Formation of the Dinitrophenyl Group: The dinitrophenyl group is introduced by reacting 2,4-dinitrochlorobenzene with glycine in the presence of a base such as sodium hydroxide.
Coupling with L-Prolyl and L-Leucyl Groups: The resulting dinitrophenyl glycine is then coupled with L-prolyl and L-leucyl groups using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dinitrophenyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in chromatographic techniques.
Wirkmechanismus
The mechanism of action of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to absorb light and undergo photochemical reactions. Additionally, the peptide moiety can interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dinitrophenyl)glycine
- N-(2,4-Dinitrophenyl)-L-proline
- N-(2,4-Dinitrophenyl)-L-leucine
Uniqueness
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine is unique due to its specific combination of dinitrophenyl, prolyl, and leucyl groups. This unique structure imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65985-66-2 |
|---|---|
Molekularformel |
C19H25N5O8 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H25N5O8/c1-11(2)8-13(18(27)20-10-17(25)26)21-19(28)15-4-3-7-22(15)14-6-5-12(23(29)30)9-16(14)24(31)32/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,20,27)(H,21,28)(H,25,26)/t13-,15-/m0/s1 |
InChI-Schlüssel |
AKFPJMPDELFVBU-ZFWWWQNUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


